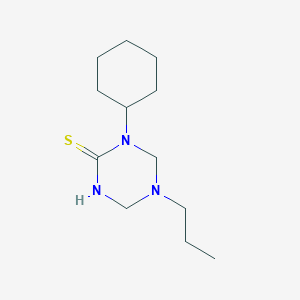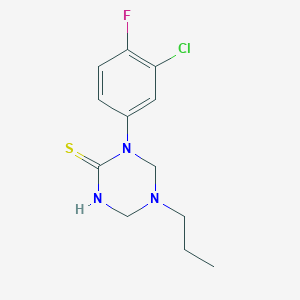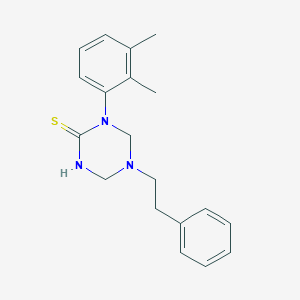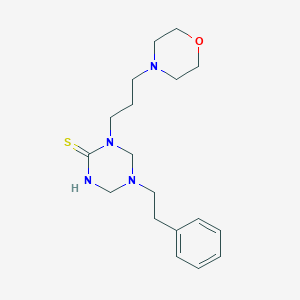![molecular formula C21H20N6OS2 B282696 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282696.png)
4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide involves its ability to interact with specific targets in cells. In cancer cells, the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In bacteria, the compound disrupts cell wall synthesis and inhibits protein synthesis. In inflammation, the compound inhibits the NF-kB pathway, reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has several biochemical and physiological effects. In cancer cells, the compound inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In bacteria, the compound inhibits bacterial growth and biofilm formation. In inflammation, the compound reduces the production of inflammatory cytokines and improves the symptoms of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide in lab experiments include its potential therapeutic properties, its ability to interact with specific targets in cells, and its diverse applications in various fields. However, the limitations include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
未来方向
For research on 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide include investigating its potential as a therapeutic agent in other diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods. Additionally, the compound's potential toxicity and side effects need to be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with potential therapeutic properties in various fields, including cancer, infectious diseases, and inflammation. Further research is needed to fully understand its mechanism of action, potential toxicity, and side effects. The compound's diverse applications and potential as a therapeutic agent make it an exciting area of research for the future.
合成方法
The synthesis of 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with 4-aminobenzoic acid, followed by the reaction with 2-bromoacetophenone and thiosemicarbazide. The final product is obtained through the reaction of the intermediate product with 2-mercaptobenzothiazole.
科学研究应用
Research studies have investigated the potential therapeutic properties of 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide in various fields, including cancer, infectious diseases, and inflammation. One study showed that the compound exhibited anticancer activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study demonstrated its antimicrobial activity against Staphylococcus aureus and Escherichia coli. Additionally, the compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
属性
分子式 |
C21H20N6OS2 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC 名称 |
4-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H20N6OS2/c1-2-27-18(15-7-9-17(22)10-8-15)25-26-21(27)30-13-14-3-5-16(6-4-14)19(28)24-20-23-11-12-29-20/h3-12H,2,13,22H2,1H3,(H,23,24,28) |
InChI 键 |
ZODRKRADUIQWQU-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)N |
规范 SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)



